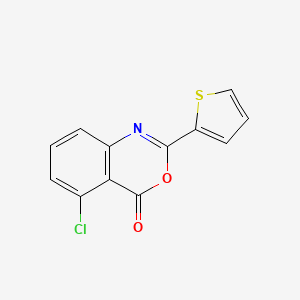

5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one

Description

5-Chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one is a synthetic benzoxazinone derivative characterized by a fused bicyclic core structure. The compound features a chlorine atom at position 5 of the benzoxazinone ring and a thiophen-2-yl substituent at position 2 (). This structural motif aligns with bioactive benzoxazinones, which are known for their herbicidal, antifungal, and enzyme-inhibitory properties ().

Properties

IUPAC Name |

5-chloro-2-thiophen-2-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClNO2S/c13-7-3-1-4-8-10(7)12(15)16-11(14-8)9-5-2-6-17-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGYETWUUSAAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)OC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the use of acyl chloride derivatives and anthranilic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazinone core .

Industrial Production Methods

Industrial production of benzoxazinone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5th position .

Scientific Research Applications

5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly for its anti-cancer and neuroprotective effects.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The exact mechanism of action of 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzoxazinones is highly dependent on substituent patterns. Below is a comparison of 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one with key structural analogs:

Key Findings from Comparative Analysis

Substituent Position and Halogen Effects: Chlorine at position 5 (common in all listed compounds) is critical for herbicidal activity. Its electron-withdrawing nature stabilizes the benzoxazinone core and enhances binding to targets like the TIR1 auxin receptor (). The thiophen-2-yl group in the target compound replaces phenoxymethyl or aryl substituents seen in analogs. Thiophene’s sulfur atom may improve lipophilicity and π-π stacking compared to oxygen-containing phenoxy groups ().

Bioactivity Trends: Compounds with 2,4-dichlorophenoxy substituents (e.g., 3m) exhibit IC₅₀ values comparable to commercial herbicides like 2,4-D, highlighting the importance of halogenated aromatic groups ().

Synthetic Accessibility: The synthesis of 4H-3,1-benzoxazin-4-ones typically involves anthranilic acid derivatives and acyl chlorides (). The thiophene-containing compound likely follows a similar pathway, substituting thiophen-2-yl carbonyl chloride for phenoxyacetyl chlorides.

Spectroscopic and Physicochemical Properties: NMR and MS data for analogs (e.g., 3b, 3h) confirm the integrity of the benzoxazinone core (). The target compound’s thiophene substituent would produce distinct ¹H-NMR signals (e.g., δ 6.9–7.5 ppm for thiophene protons) and IR peaks near 3100–3000 cm⁻¹ (C–H stretching in aromatic heterocycles) ().

Mechanistic Insights

- Herbicidal Activity: Benzoxazinones with 2-phenoxymethyl groups (e.g., 3m, 3s) disrupt plant growth via hormone-like effects, causing chlorophyll degradation and root inhibition (). The thiophene analog may act similarly but with enhanced membrane permeability due to thiophene’s hydrophobic character.

- Enzyme Inhibition : Derivatives like TEI-5624 target human leukocyte elastase, suggesting that modifying the 2-position substituent can redirect activity toward mammalian enzymes ().

Biological Activity

5-Chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one, also known as 6-chloro-2-thiophen-2-yl-benzoxazinone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₁₂H₆ClN₁O₂S

- Molecular Weight : 263.7 g/mol

- CAS Number : 73314-31-5

Research indicates that compounds in the benzoxazinone class, including 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one, exhibit various mechanisms of action:

- Inhibition of Serine Proteases : These compounds have been shown to inhibit serine proteases through acylation at the active site serine. This mechanism is crucial for their potential use in treating conditions related to protease dysregulation .

- Antimicrobial Activity : Benzoxazinones demonstrate antimicrobial properties against a range of pathogens. For instance, derivatives have shown efficacy against fungal pathogens such as Helminthosporium turcicum and Stagonospora nodorum, indicating their potential as antifungal agents .

- Antitumor Effects : Some studies suggest that benzoxazinone derivatives possess antitumor activity, although specific data on 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one remains limited. The structural features of benzoxazinones may contribute to their ability to interfere with cancer cell proliferation .

Biological Activity Overview

The biological activities of 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one can be summarized in the following table:

Case Studies and Research Findings

-

Antifungal Activity : A study assessed the antifungal efficacy of related benzoxazinone compounds against Rhizoctonia solani and Sclerotium rolfsii. Results indicated varying degrees of inhibition based on concentration, highlighting the potential for these compounds in agricultural pest management .

Concentration (ppm) % Inhibition (S. rolfsii) % Inhibition (R. solani) 1000 52.3 0 500 60.3 0 250 79.6 0 Control 90 0 - Protease Inhibition Studies : Compounds similar to 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one were evaluated for their ability to inhibit C1r protease selectively. The findings suggest a promising avenue for therapeutic development targeting protease-related diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a two-step process: (1) Condensation of N-methyl anthranilic acid with thiophen-2-carboxylic acid in benzene under reflux with pyridine as a catalyst, followed by (2) cyclization using dehydrative agents. Intermediate characterization involves IR spectroscopy (e.g., υC=O at 1724 cm⁻¹, υC=N at 1602 cm⁻¹) and microanalytical data for purity verification .

- Critical Parameters : Solvent choice (benzene vs. ethanol), reaction temperature (reflux conditions), and catalyst (pyridine) significantly impact yield. Recrystallization with acetone-petroleum ether mixtures improves purity .

Q. How can spectral data (e.g., IR, NMR) validate the structural integrity of 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one?

- Methodology :

- IR Spectroscopy : Confirm lactam C=O stretching (~1720–1724 cm⁻¹) and C=N absorption (~1600–1640 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and thiophene protons (δ 6.5–7.5 ppm). Substituent effects (e.g., chloro group) shift neighboring proton signals .

Q. What in vitro biological screening approaches are suitable for assessing this compound’s bioactivity?

- Methodology : Anti-tubercular activity can be evaluated using Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC values). Cytotoxicity assays (e.g., MTT) against mammalian cell lines (e.g., HEK-293) ensure selectivity .

Advanced Research Questions

Q. What steric and electronic factors influence the reactivity of the benzoxazinone core during ring-opening reactions?

- Methodology : Hydrazine hydrate-induced ring opening (e.g., yielding hydrazides) is sterically hindered by bulky substituents at position 2 (e.g., tetrachlorophenyl groups). IR and kinetic studies reveal that electron-withdrawing groups (e.g., -Cl) stabilize the transition state, accelerating ring opening .

- Contradiction Analysis : Conflicting reports on reaction rates may arise from solvent polarity (ethanol vs. DMF) or substituent positioning. Computational DFT studies can model transition states to resolve discrepancies .

Q. How can computational docking predict the interaction of 5-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one with serine proteases like C1r?

- Methodology : Use AutoDock 4.0 or Schrödinger Suite to dock the compound into the C1r active site (PDB: 1MD7). Key interactions: (1) Hydrogen bonding between the lactam carbonyl and Ser634, (2) hydrophobic contacts between the thiophene ring and Val213. Compare binding scores with reference inhibitors (e.g., FUT-175) .

- Validation : MD simulations (50 ns) assess stability of docked complexes. RMSD <2.0 Å indicates reliable binding modes .

Q. What strategies improve hydrolytic stability of benzoxazinone derivatives in physiological conditions?

- Methodology :

- Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) at position 7 to reduce electrophilicity of the lactam carbonyl.

- Formulation : Encapsulation in PEGylated liposomes shields the compound from aqueous degradation .

Q. How do substituent variations at position 2 affect anti-mycobacterial activity?

- SAR Analysis : Compare derivatives with phenyl, 4-chlorophenyl, and thiophen-2-yl groups. Thiophene-containing analogs (e.g., 5-chloro-2-(thiophen-2-yl)-) show enhanced activity (MIC: 3.12 µg/mL) due to improved membrane permeability and target engagement .

- Data Interpretation : Use Hansch analysis to correlate logP values with bioactivity. Optimal logP ~2.5 balances solubility and lipophilicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.